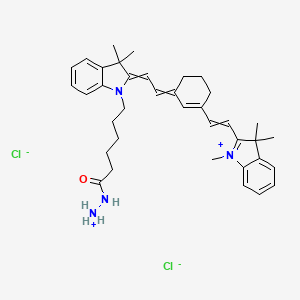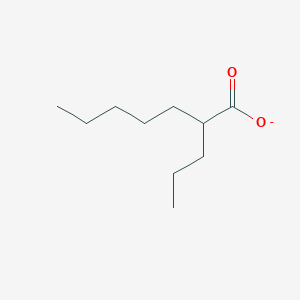
2-Pentyl valerianate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Pentyl valerianate can be synthesized through the esterification reaction between valeric acid and pentanol. The reaction typically involves heating the mixture in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:
Valeric Acid+Pentanol→2-Pentyl Valerianate+Water
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where valeric acid and pentanol are mixed with an acid catalyst. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is then purified through distillation .
化学反応の分析
Types of Reactions
2-Pentyl valerianate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into valeric acid and pentanol.
Oxidation: The ester can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Valeric acid and pentanol.
Oxidation: Various oxidation products depending on the specific conditions.
科学的研究の応用
2-Pentyl valerianate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug formulations.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of 2-pentyl valerianate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Ethyl valerate: Another ester of valeric acid, used in flavors and fragrances.
Methyl valerate: Similar in structure and used in similar applications.
Butyl valerate: Also used in the flavor and fragrance industry.
Uniqueness
2-Pentyl valerianate is unique due to its specific combination of valeric acid and pentanol, which gives it distinct chemical and physical properties. Its pleasant fruity aroma makes it particularly valuable in the flavor and fragrance industry .
特性
分子式 |
C10H19O2- |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
2-propylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-8-9(7-4-2)10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/p-1 |
InChIキー |
RXGPYPPCEXISOV-UHFFFAOYSA-M |
正規SMILES |
CCCCCC(CCC)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
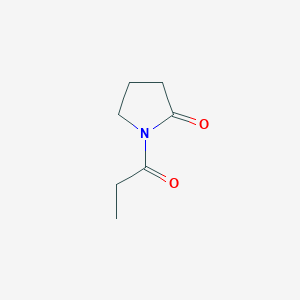

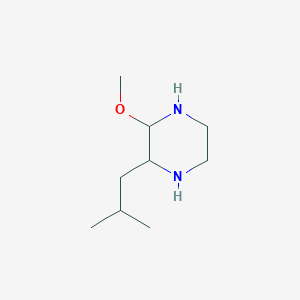
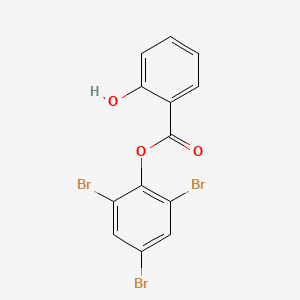
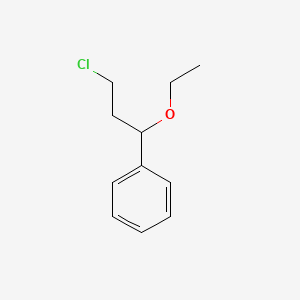
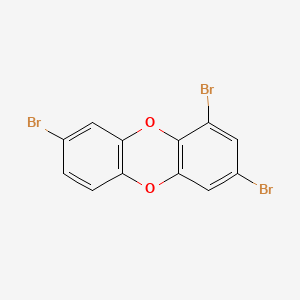
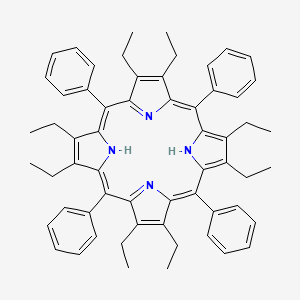


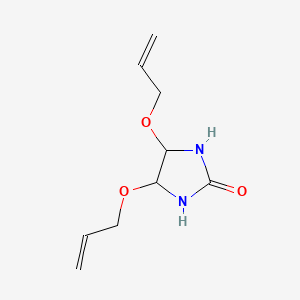
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
